molecular formula C17H22N4O3 B7718471 N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B7718471
M. Wt: 330.4 g/mol
InChI Key: XAPMSNXSMHCINS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline: is a complex organic compound featuring a cyclohexyl group, a nitro group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, using cyclohexyl halides and a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final step involves coupling the oxadiazole ring with the nitroaniline derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Formation of N-cyclohexyl-2-amino-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole ring, nitro group, and cyclohexyl moiety makes it a candidate for drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the oxadiazole ring can interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-nitro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
  • N-cyclohexyl-2-nitro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline

Uniqueness

N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The propyl group in the oxadiazole ring can influence the compound’s lipophilicity and, consequently, its interaction with biological membranes and proteins.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-2-6-16-19-17(24-20-16)12-9-10-14(15(11-12)21(22)23)18-13-7-4-3-5-8-13/h9-11,13,18H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPMSNXSMHCINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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